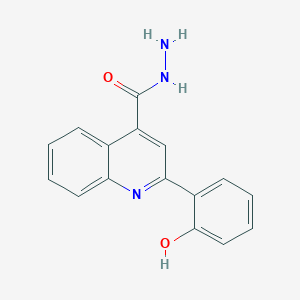

2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

Description

The exact mass of the compound 2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide is 279.100776666 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-hydroxyphenyl)quinoline-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c17-19-16(21)12-9-14(11-6-2-4-8-15(11)20)18-13-7-3-1-5-10(12)13/h1-9,20H,17H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRKMHDXSFXRPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ring Synthesis Via Condensation Reactions:classic Named Reactions Provide a Direct Route to 2 Aryl Quinolines.

Pfitzinger Reaction: This method involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group, in this case, 2'-hydroxyacetophenone, under basic conditions. This reaction directly yields the 2-(2-hydroxyphenyl)quinoline-4-carboxylic acid, a direct precursor to the target carbohydrazide (B1668358). nih.govmdpi.com

Friedländer Annulation: This is a widely used method that involves the condensation of a 2-aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone (B122507) derivatives) with a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate). nih.gov The reaction is typically catalyzed by an acid or a base. nih.gov

Cross Coupling Reactions:modern Organometallic Cross Coupling Reactions Offer Versatile and Efficient Methods for Attaching a Phenyl Group to a Quinoline Core.

Directed Derivatization of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide

The carbohydrazide (B1668358) functional group (-CO-NH-NH₂) is a versatile handle for further molecular elaboration. It serves as a nucleophilic center and a precursor for the construction of various new chemical entities through condensation and cyclization reactions.

Formation of Hydrazone Derivatives via Condensation Reactions

The terminal primary amine of the hydrazide moiety readily undergoes condensation with the carbonyl group of various aldehydes and ketones to form stable hydrazone derivatives (-CO-NH-N=CH-R). This reaction is typically carried out by refluxing the carbohydrazide with the respective carbonyl compound in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of glacial acetic acid to facilitate the dehydration step. up.ac.za This straightforward reaction allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's steric and electronic properties. up.ac.zaresearchgate.net

A variety of carbonyl compounds have been successfully condensed with quinoline-4-carbohydrazides, as detailed in the table below.

| Starting Carbonyl Compound | Resulting Hydrazone Substituent (at the imine carbon) | Reference |

| Various aliphatic and alicyclic ketones | (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene) | up.ac.za |

| Substituted benzaldehydes | (e.g., 4-chlorophenyl, 4-methoxyphenyl) | nih.gov |

| Heterocyclic aldehydes | (e.g., Thiophen-2-carbaldehyde) | mdpi.com |

| Ethyl 2-cyano-3-ethoxyacrylate | (e.g., ethyl 2-cyano-3-((2-(quinoline-4-carbonyl)hydrazinyl)acrylate) | nih.gov |

This table is interactive and represents a selection of reported reactions.

Cyclocondensation Reactions for Heterocyclic Ring Formation

The hydrazide group, possessing two nucleophilic nitrogen atoms, is an excellent precursor for synthesizing new five-membered heterocyclic rings through cyclocondensation reactions with bifunctional electrophiles. nih.gov These reactions significantly expand the chemical space accessible from this compound, leading to the formation of fused or appended ring systems like pyrazoles and oxadiazoles.

Pyrazole (B372694) Formation: Reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, leads to the formation of pyrazole derivatives. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazole ring. nih.govacs.org

Oxadiazole Formation: The reaction of the carbohydrazide with carbon disulfide in an alkaline medium, followed by intramolecular cyclization, can yield 1,3,4-oxadiazole-2-thiol (B52307) derivatives. researchgate.net

| Reagent | Resulting Heterocyclic Ring | Reference |

| Acetylacetone | 3,5-Dimethyl-1H-pyrazol-1-yl | nih.govacs.org |

| Ethyl acetoacetate | 5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-2-yl | nih.govacs.org |

| Carbon Disulfide / KOH | 5-(Quinolyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

This table is interactive and showcases examples of cyclocondensation reactions.

Green Chemistry Approaches in the Synthesis of the Chemical Compound and its Analogs

The principles of green chemistry are increasingly being applied to the synthesis of quinoline (B57606) derivatives to minimize environmental impact. ijpsjournal.comresearchgate.net These approaches focus on reducing waste, using less hazardous solvents, improving energy efficiency, and enhancing atom economy. nih.gov

For the synthesis of the 2-(2-Hydroxyphenyl)quinoline core and its subsequent derivatization, several green strategies have been reported:

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate reactions, such as the condensation of quinoline-4-carbohydrazide (B1304848) with ketones to form hydrazones. This method significantly reduces reaction times from hours to minutes and can often be performed in a solvent-free or neat condition, minimizing solvent waste. up.ac.za

Use of Greener Solvents: Traditional syntheses often rely on volatile organic solvents. A shift towards using environmentally benign solvents like water or ethanol has been a key focus. researchgate.net For instance, certain Friedländer syntheses can be performed efficiently in aqueous media. nih.gov

Catalyst-Free and Metal-Free Reactions: Some quinoline synthesis protocols have been developed that proceed under catalyst-free conditions, often driven by heat or microwave energy. nih.gov Additionally, metal-free catalytic systems using reagents like iodine or Brønsted acids are being explored to avoid the use of toxic and expensive heavy metals. nih.gov

Atom-Economical Reactions: Acceptorless dehydrogenative coupling (ADC) reactions represent a highly efficient and green pathway for forming the 2-phenylquinoline (B181262) core. rsc.org These reactions maximize the incorporation of atoms from the reactants into the final product, with water and hydrogen gas being the only byproducts, thus adhering to the principle of high atom economy. rsc.orgnih.gov

By integrating these sustainable practices, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Hydroxyphenyl Quinoline 4 Carbohydrazide and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For quinoline-4-carbohydrazide (B1304848) derivatives, the FT-IR spectrum provides a characteristic fingerprint, revealing key vibrational modes associated with its core structure.

The analysis of various quinoline (B57606) carbohydrazide (B1668358) derivatives reveals several consistent and informative absorption bands. A prominent feature in the spectra of hydrazide derivatives is the presence of N-H stretching vibrations from the hydrazide moiety (-CONHNH₂). These typically appear as sharp bands in the region of 3100-3400 cm⁻¹. For instance, in some derivatives, distinct bands corresponding to the amino and imino groups of the hydrazide are observed around 3332 cm⁻¹ and 3227 cm⁻¹, respectively. sapub.org The carbonyl group (C=O) of the hydrazide is one of the most intense and easily identifiable absorptions, typically found in the range of 1630-1680 cm⁻¹. sapub.orguni-muenchen.de For example, specific derivatives show strong C=O stretching bands at 1678 cm⁻¹, 1644 cm⁻¹, and 1669 cm⁻¹. sapub.orgscience.govnih.gov

The aromatic C=C and C=N stretching vibrations from the quinoline ring system are observed in the 1400-1600 cm⁻¹ region. science.govnih.gov Additionally, the presence of a hydroxyl (-OH) group, as in the 2-(2-hydroxyphenyl) substituent, would be expected to produce a broad absorption band in the high-frequency region of the spectrum, typically between 2500 and 3300 cm⁻¹, often overlapping with N-H stretches. science.govnih.gov The specific positions of these bands can shift based on the electronic environment created by other substituents on the quinoline or phenyl rings.

Table 1: Characteristic FT-IR Absorption Bands for Quinoline Carbohydrazide Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazide (NH/NH₂) | N-H Stretch | 3100 - 3400 | sapub.orguni-muenchen.de |

| Hydroxyl (OH) | O-H Stretch (Broad) | 2500 - 3300 | science.govnih.gov |

| Hydrazide (C=O) | C=O Stretch | 1630 - 1680 | sapub.orgscience.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution, providing detailed information about the local electronic environment of individual hydrogen (¹H) and carbon (¹³C) nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In 2-(2-hydroxyphenyl)quinoline-4-carbohydrazide and its derivatives, the spectrum can be divided into distinct regions.

The aromatic protons on the quinoline and phenyl rings typically resonate in the downfield region, from approximately 7.00 to 9.00 ppm, due to the deshielding effect of the aromatic ring currents. The exact chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) allow for the assignment of specific protons within the fused ring system. science.govsdsu.edu For example, in a related 2-(quinoline-4-carbonyl)hydrazide derivative, the C5-H proton of the quinoline moiety appears as a characteristic doublet at δ 8.44 ppm, while the C6-H and C7-H protons show as triplets at δ 7.71 and δ 7.88 ppm, respectively. sdsu.edu

The protons of the hydrazide group (-CONHNH₂) are exchangeable with deuterium (B1214612) and give rise to signals that can be broad and whose chemical shifts are concentration and solvent-dependent. The -NH- proton is typically observed as a singlet at a very low field, often above δ 10.0 ppm (e.g., δ 11.14 ppm or 12.10 ppm), due to hydrogen bonding and the electron-withdrawing effect of the adjacent carbonyl group. science.govyoutube.com The terminal -NH₂ protons also appear as a distinct, often broad, singlet. The phenolic -OH proton is also exchangeable and highly deshielded, with signals appearing as low as δ 16.52 ppm in some structures due to strong intramolecular hydrogen bonding. science.govnih.govijpsdronline.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. The carbonyl carbon of the hydrazide group is a key diagnostic signal, appearing significantly downfield in the range of δ 160-175 ppm. science.govyoutube.comijpsdronline.com For instance, in various derivatives, this carbonyl carbon signal has been reported at δ 163.28 ppm, δ 165.30 ppm, and δ 172.83 ppm. science.govyoutube.com

The aromatic carbons of the quinoline and phenyl rings resonate between δ 110 and δ 160 ppm. science.govsdsu.edu Quaternary carbons (those without attached protons), such as C2, C4, and the carbon bearing the hydroxyl group, can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C2 carbon of the quinoline ring, being adjacent to the heterocyclic nitrogen, is typically found downfield, for example at δ 155.01 ppm. sdsu.edu The chemical shifts of the carbons in the hydroxyphenyl ring are influenced by the position of the hydroxyl group, providing further structural confirmation.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Moieties in Quinoline Carbohydrazide Derivatives

| Nucleus | Functional Group/Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | Aromatic (Quinoline, Phenyl) | 7.00 - 9.00 | N/A | science.govsdsu.edu |

| ¹H | Hydrazide (-NH-) | 10.0 - 13.5 | N/A | science.govyoutube.com |

| ¹H | Phenolic (-OH) | > 13.0 (intramolecular H-bond) | N/A | science.govnih.govijpsdronline.com |

| ¹³C | Hydrazide (-C=O) | N/A | 160 - 175 | science.govyoutube.comijpsdronline.com |

| ¹³C | Aromatic (Quinoline, Phenyl) | N/A | 110 - 160 | science.govsdsu.edu |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, complex structures often require two-dimensional (2D) NMR experiments for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com A COSY spectrum of this compound would be invaluable for tracing the connectivity of protons within the quinoline and hydroxyphenyl ring systems, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly crucial for assigning quaternary carbons, which are invisible in an HSQC spectrum. For instance, an HMBC spectrum would show a correlation from the -NH- proton to the hydrazide carbonyl carbon (a two-bond correlation) and to the C4 carbon of the quinoline ring (a three-bond correlation), confirming the attachment of the carbohydrazide side chain.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns.

For this compound and its derivatives, techniques like Electrospray Ionization (ESI) are commonly used. The mass spectrum will typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ or, in some cases, the deprotonated molecule [M-H]⁻, which confirms the molecular weight of the synthesized compound. science.govijpsdronline.com High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering highly accurate mass measurements that facilitate the determination of elemental compositions. nih.gov This technique is crucial for confirming the identity of synthesized this compound derivatives.

In the characterization of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids, HRMS is used to provide the exact mass of the synthesized compounds, which is then compared with the calculated theoretical mass. For example, the mass spectrum of a synthesized 2-(quinoline-4-carbonyl)hydrazide-3-(4-chlorophenyl)acrylamide hybrid showed a molecular ion peak (M+) at m/z 635.98, which corresponds to the elemental composition C34H26N4O4Cl. nih.gov This precise mass measurement helps to confirm that the desired chemical transformation has occurred and that the final product has the expected molecular formula.

The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions, a critical aspect in the analysis of complex organic molecules. researchgate.net For instance, in the synthesis of 4-hydroxy-2-quinolinone derivatives, HRMS was employed to confirm the elemental composition of the products. The analysis of 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide yielded a high-resolution mass-to-charge ratio (m/z) of 311.1026 for the [M+H]+ ion, corresponding to the calculated formula C17H14N2O4. mdpi.com

Table 1: Illustrative HRMS Data for a Quinoline Derivative

| Compound | Calculated Mass (m/z) | Observed Mass (m/z) | Molecular Formula |

| 4-hydroxy-N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | 311.1026 | 311.1026 | C17H14N2O4 |

This table provides an example of how HRMS data is presented to confirm the elemental composition of a synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful technique for the analysis of complex mixtures and the identification of individual components. researchgate.net In the context of this compound and its derivatives, LC-MS is utilized to monitor reaction progress, assess purity, and identify metabolites in biological systems.

The development of novel derivatization agents, such as 2-hydrazinoquinoline (B107646) (HQ), has expanded the utility of LC-MS for the analysis of a broader range of molecules, including carboxylic acids, aldehydes, and ketones. researchgate.netnih.govnih.gov This approach has been successfully applied in metabolomic studies to investigate metabolic changes in conditions like diabetic ketoacidosis. nih.gov The derivatization of target molecules with HQ enhances their chromatographic properties and ionization efficiency, facilitating their detection by LC-MS. researchgate.netumn.edu

LC-MS plays a crucial role in the profiling of natural products, such as in the analysis of olive leaves and drupes, where it is used to identify and quantify various biophenols. mdpi.com The technique's high sensitivity and selectivity allow for the detection of a wide range of compounds in complex matrices. mdpi.commdpi.com Furthermore, LC-MS is employed in the pharmaceutical industry for applications ranging from drug discovery and metabolism studies to quality control. nih.gov

Table 2: Representative LC-MS Analytical Parameters

| Parameter | Value |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/water gradient |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

This table outlines typical parameters used in an LC-MS method for the analysis of quinoline derivatives.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are fundamental techniques for probing the electronic structure and photophysical properties of molecules. These methods provide valuable information about how molecules interact with light, which is crucial for applications in sensing, imaging, and materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For quinoline derivatives, UV-Vis spectra typically exhibit characteristic absorption bands that can be influenced by substituents on the quinoline ring and the solvent environment. researchgate.netresearchgate.net

The UV-Vis absorption spectra of quinazoline (B50416) derivatives, which share structural similarities with quinolines, often show two main absorption bands. researchgate.net These bands correspond to π-π* and n-π* electronic transitions within the aromatic system. nih.gov The position and intensity of these bands can be modulated by the presence of different functional groups, which can alter the energy levels of the molecular orbitals involved in the transitions. mu-varna.bg

In a study of novel quinoline derivatives, UV-Vis spectroscopy was used to characterize their absorption properties. The spectra revealed absorption maxima that are dependent on the specific structural features of the compounds. nih.gov The analysis of quinoline and 2-hydroxyquinoline (B72897) during biodegradation processes has also been monitored using tri-wavelength UV/Vis spectroscopy, demonstrating the technique's utility in analytical applications. nih.gov

Table 3: Typical UV-Vis Absorption Maxima for Quinoline Derivatives

| Compound Type | Absorption Maximum (λmax, nm) |

| Quinoline | ~310 |

| Substituted Quinazoline | 310-425 and 240-300 |

This table provides a general range for the absorption maxima observed in quinoline and related heterocyclic compounds.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. This technique is used to investigate the photophysical properties of this compound and its derivatives, including their quantum yields and fluorescence lifetimes. nih.gov

The fluorescence properties of quinoline derivatives are of significant interest for their potential use as fluorescent probes and chemosensors. koreascience.kr For example, a new 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone was designed as a fluorescent sensor for Al3+ ions. This compound exhibits a highly selective fluorescence response to Al3+ with a significant blue-shifted and enhanced emission. nih.gov

The introduction of different substituents on the quinoline core can tune the fluorescence emission color and intensity. Studies on 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives have shown that functionalization can lead to blue or green light emission. researchgate.net The photophysical properties of these compounds, such as their Stokes shift and quantum yield, are important parameters for evaluating their performance as fluorescent materials. mdpi.comnih.gov

Table 4: Illustrative Photophysical Data for a Fluorescent Quinoline Derivative

| Property | Value |

| Excitation Wavelength (λex) | 340 nm |

| Emission Wavelength (λem) | 456 nm |

| Quantum Yield (ΦF) | 0.54 |

| Fluorescence Lifetime (τ) | 4.09 ns |

This table presents example photophysical data for a fluorescent quinoline derivative, highlighting key parameters that characterize its emission properties.

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular structure and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. chemmethod.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise positions of all atoms in the crystal lattice.

For quinoline derivatives, single-crystal X-ray diffraction has been used to elucidate their crystal structures and understand the nature of the intermolecular interactions that govern their packing in the solid state. nih.gov For instance, the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide was determined, revealing the presence of hydrogen bonding and π-π stacking interactions that contribute to the stability of the crystal lattice. researchgate.net

In another study, the structures of two new quinolone derivatives were elucidated using X-ray diffraction, showing that both compounds crystallized in a monoclinic space group. eurjchem.com The analysis of the crystal structure of a novel quinoline dicarbamic acid derivative also provided detailed information on bond lengths, bond angles, and intermolecular hydrogen bonding interactions. chemmethod.com

Table 5: Example Crystallographic Data for a Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.45 |

This table provides an example of the crystallographic data obtained from a single-crystal X-ray diffraction experiment, which describes the unit cell of the crystal.

Computational Chemistry and Theoretical Investigations of 2 2 Hydroxyphenyl Quinoline 4 Carbohydrazide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. It is frequently employed to understand the relationship between a molecule's structure and its chemical behavior. researchgate.net

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. For 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide, this analysis is typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. bhu.ac.in

Table 1: Representative Theoretical Bond Lengths and Angles for a Quinoline (B57606) Derivative Core Structure Data is illustrative based on related structures.

| Parameter | Typical Calculated Value | Parameter | Typical Calculated Value |

|---|---|---|---|

| C=N (quinoline) Bond Length | ~1.27 Å | C-N-N Angle (hydrazide) | ~118° |

| C=O (hydrazide) Bond Length | ~1.23 Å | C-O-H Angle (hydroxyl) | ~109° |

| N-N (hydrazide) Bond Length | ~1.39 Å | Quinoline-Phenyl Dihedral Angle | ~55-70° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability; a large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.govresearchgate.net

For this compound, DFT calculations show that the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, while the LUMO is distributed across the electron-deficient quinoline ring system. This spatial separation of orbitals indicates the potential for intramolecular charge transfer upon electronic excitation, a key factor in its optical properties. scirp.org

Table 2: Calculated Quantum Chemical Descriptors for a Quinoline Derivative Data is illustrative based on related structures.

| Parameter | Definition | Typical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.6 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.8 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.4 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.2 eV |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. bhu.ac.inresearchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. researchgate.netchemrxiv.org The MEP map is color-coded, where different colors represent different values of electrostatic potential.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the hydroxyl and carbonyl groups and the nitrogen atoms of the quinoline and hydrazide moieties. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially the acidic proton of the hydroxyl group and the NH protons of the hydrazide group. bhu.ac.in

The MEP surface highlights the molecule's polarity and predicts how it will interact with other molecules or biological receptors.

Molecules with significant intramolecular charge transfer characteristics are often candidates for non-linear optical (NLO) materials. DFT calculations can predict NLO properties by computing key parameters like the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). nih.gov

The structure of this compound, featuring an electron-donating hydroxyphenyl group and an electron-accepting quinoline system, facilitates the charge transfer necessary for a high NLO response. Theoretical calculations of these parameters can assess its potential for applications in optoelectronics. A large hyperpolarizability value indicates a strong NLO response. nih.gov

Table 3: Theoretically Predicted NLO Properties Data is illustrative and represents typical ranges for organic molecules with NLO potential.

| Property | Symbol | Description |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. |

| Polarizability | α | Indicates the ease with which the electron cloud can be distorted by an external electric field. |

| First Hyperpolarizability | β₀ | Quantifies the second-order NLO response. |

Molecular Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms.

For this compound, docking simulations can be performed against various validated biological targets. Quinoline derivatives have been studied as inhibitors of enzymes like DNA gyrase and HIV-1 integrase. nih.govresearchgate.net The simulation involves placing the optimized ligand structure into the active site of the target protein. The software then calculates various possible binding poses and ranks them based on a scoring function, which estimates the binding affinity (typically in kcal/mol). amazonaws.com

The results reveal the specific intermolecular interactions that stabilize the ligand-receptor complex. Key interactions for this molecule would likely include:

Hydrogen Bonds: Formed between the hydrogen bond donors (hydroxyl and NH groups) and acceptors (carbonyl oxygen, quinoline nitrogen) of the ligand and polar amino acid residues in the protein's active site.

π-π Stacking: Involving the aromatic quinoline and phenyl rings of the ligand and aromatic residues of the protein (e.g., Tyrosine, Phenylalanine, Tryptophan).

Hydrophobic Interactions: Between the nonpolar regions of the ligand and hydrophobic pockets within the receptor.

These simulations provide a structural basis for the molecule's potential biological activity and guide the design of more potent analogues. researchgate.net

Table 4: Illustrative Molecular Docking Results of a Quinoline-Carbohydrazide Derivative with S. aureus DNA Gyrase This data is hypothetical, based on findings for similar compounds. researchgate.netnih.gov

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| S. aureus DNA Gyrase | 2XCT | -7.7 to -8.5 | Asp81, Gly85 | Hydrogen Bond |

| Val79, Ala55 | Hydrophobic Interaction | |||

| Pro87 | Pi-Alkyl Interaction |

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture of this compound in the solid state is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonding and π-stacking. While a crystal structure for the exact title compound is not publicly available, detailed analysis of the closely related compound, 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, provides a strong basis for understanding these interactions. nih.gov The core "2-(2-hydroxyphenyl)quinoline" structure is identical, allowing for reliable extrapolation of its interaction patterns.

Hydrogen Bonding: The carbohydrazide (B1668358) moiety (-CONHNH₂) and the hydroxyphenyl group are primary sites for hydrogen bonding. The amide and amine protons of the hydrazide group can act as hydrogen bond donors, while the carbonyl oxygen and the quinoline nitrogen are potential acceptors. Similarly, the hydroxyl group of the phenyl ring can both donate and accept hydrogen bonds. These interactions are crucial for stabilizing the crystal lattice. In a related quinoline structure, N—H⋯O and C—H⋯O hydrogen bonds were observed to be key features of the crystal packing. nih.gov

Pi-Stacking (π-π Interactions): The planar aromatic systems of the quinoline and the hydroxyphenyl rings facilitate π-π stacking interactions. These non-covalent interactions are essential for the cohesion of the crystal structure, with typical centroid-to-centroid distances between stacked rings being in the range of 3.6 to 3.8 Å. nih.govnih.gov In the crystal structure of the analogous 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, significant π–π stacking was identified between the 2-hydroxyphenyl and the benzene (B151609) rings of adjacent quinoline moieties. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| C⋯H / H⋯C | 29.2% | Represents interactions between carbon and hydrogen atoms of adjacent molecules. |

| O⋯H / H⋯O | 28.6% | Corresponds to hydrogen bonding interactions involving oxygen and hydrogen atoms. |

| H⋯H | 28.5% | Indicates van der Waals interactions between hydrogen atoms. |

| C⋯C | 5.2% | Reflects the presence of π-π stacking interactions. |

| C⋯N / N⋯C | 1.2% | Minor contributions from contacts involving nitrogen atoms. |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are pivotal in modern drug discovery and materials science. allsubjectjournal.com These computational methodologies establish mathematical correlations between the chemical structures of a series of compounds and their biological activities or physicochemical properties. biointerfaceresearch.com While specific QSAR/SPR models for this compound have not been reported, extensive research on the broader class of quinoline derivatives provides a robust framework for predicting its potential attributes and identifying key structural determinants of its function. mdpi.comnih.govnih.gov

Development of Predictive Models for Biological and Physicochemical Attributes

Predictive models for quinoline derivatives have been successfully developed using a variety of statistical and machine learning techniques to forecast activities against a range of biological targets, including cancer cells, bacteria, and parasites. allsubjectjournal.commdpi.comnih.gov These models are built upon datasets of compounds with known activities and are validated to ensure their predictive power for new, untested molecules.

Commonly developed models include:

2D-QSAR: These models use 2D structural descriptors (e.g., topological indices, molecular weight) to predict activity.

3D-QSAR: These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use 3D structural information to model steric, electrostatic, hydrophobic, and hydrogen-bonding fields around the molecules. mdpi.commdpi.com These models have shown high predictive capacity for quinoline derivatives. mdpi.commdpi.com

Machine Learning Models: Advanced algorithms like k-Nearest Neighbors (kNN), Decision Trees (DT), and Gradient Boosting (GB) have been applied to develop highly accurate predictive models for quinoline derivatives' activity as, for example, P-glycoprotein inhibitors. nih.gov

The reliability of these models is assessed using rigorous statistical metrics, with the goal of achieving high correlation coefficients and low prediction errors.

| Model Type | Biological Target | Key Statistical Parameters | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA) | LSD1 (Anticancer) | q² = 0.778, R²_pred = 0.709 | mdpi.com |

| 3D-QSAR (CoMSIA) | LSD1 (Anticancer) | q² = 0.764, R²_pred = 0.713 | mdpi.com |

| 2D-QSAR | Plasmodium falciparum (Antimalarial) | r²_test = 0.845 | mdpi.com |

| Gradient Boosting (CatBoost) | P-glycoprotein (MDR) | R² = 0.95, RMSE = 0.283 | nih.gov |

Identification of Key Structural Descriptors Influencing Research Outcomes

A primary outcome of QSAR and SPR studies is the identification of specific molecular descriptors—numerical values derived from the chemical structure—that significantly influence the molecule's activity or properties. nih.gov These descriptors provide crucial insights into the mechanism of action and guide the rational design of new, more potent analogues.

For the quinoline scaffold, studies have consistently highlighted the importance of several classes of descriptors:

Electronic Descriptors: Properties like electronegativity and electron density have been shown to play a pivotal role in the antituberculosis activity of quinolinone derivatives. nih.gov

Hydrophobic Descriptors: The octanol/water partition coefficient (logP) is a common descriptor that positively correlates with the activity of some quinoline series, suggesting the importance of hydrophobicity for membrane passage or target interaction. allsubjectjournal.com

Thermodynamic Descriptors: Properties such as standard enthalpies of vaporization, sublimation, and solvation can also be used to build predictive models. nih.gov

| Descriptor Class | Specific Descriptor Example | Influence on Biological Activity | Reference |

|---|---|---|---|

| Electronic | Electronegativity, Electron Density | Pivotal role in antituberculosis activity. | nih.gov |

| Steric | Van der Waals Volume, 3D Steric Fields | Defines the required shape for optimal binding to target sites. | nih.govmdpi.com |

| Hydrophobic | logP | Can be positively correlated with activity, indicating importance for reaching the target. | allsubjectjournal.com |

| Topological | Charge-Weighted Areas (DCASA) | Positively correlated with antitubercular activity in some models. | allsubjectjournal.com |

| Hydrogen Bonding | H-bond donor/acceptor fields | 3D-QSAR maps highlight regions where H-bond donors or acceptors enhance activity. | mdpi.com |

These findings collectively suggest that the biological and physicochemical properties of this compound are governed by a balance of its steric shape, electronic properties, and its capacity for specific intermolecular interactions.

Coordination Chemistry and Metal Complexation Studies of 2 2 Hydroxyphenyl Quinoline 4 Carbohydrazide

Design Principles for Ligand-Metal Ion Interactions

The coordination behavior of 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide is dictated by the presence of several potential donor sites: the quinoline (B57606) nitrogen, the phenolic oxygen, the carbonyl oxygen of the hydrazide moiety, and the nitrogen atoms of the hydrazide group. This multi-dentate character allows for the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. The specific coordination mode can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Schiff bases derived from carbohydrazides are well-known for their ability to coordinate with metal ions through the azomethine nitrogen and either the phenolic oxygen or the carbonyl oxygen. mdpi.com The quinoline nitrogen can also participate in coordination, further stabilizing the complex. mdpi.com The flexibility of the carbohydrazide (B1668358) chain allows the ligand to adapt to the preferred coordination geometry of the metal ion.

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are often colored, crystalline solids that are stable under atmospheric conditions.

This ligand has been shown to form complexes with a wide array of transition metal ions. Studies have reported the synthesis and characterization of complexes with Cu(II), Fe(II), Zn(II), Co(II), Cr(III), Ti(III), WO2(VI), Th(IV), UO2(VI), Ru(III), Cd(II), V(IV), Mn(II), and Ni(II). The varied electronic configurations and coordination preferences of these metals lead to complexes with diverse structures and properties. For instance, Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276) have been successfully complexed with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III) chlorides. mdpi.comuq.edu.au

Elemental analysis is a fundamental technique used to determine the empirical formula of the metal complexes, which in turn reveals the metal-to-ligand stoichiometry. Common ratios found for similar carbohydrazide-based ligands are 1:1 and 1:2 (metal:ligand).

The coordination geometry of the metal center is often elucidated using a combination of spectroscopic techniques and magnetic susceptibility measurements. An octahedral geometry is frequently proposed for many of the transition metal complexes of related ligands. uq.edu.aumdpi.comresearchgate.net This geometry involves the coordination of the metal ion to six donor atoms. For example, based on magnetic susceptibility and elemental analysis, octahedral structures have been proposed for Cu(II), Fe(III), and Co(II) complexes of Schiff bases derived from quinoline-3-carbohydrazide. researchgate.net

Table 1: Stoichiometry and Proposed Geometries of Selected Metal Complexes

| Metal Ion | Proposed Stoichiometry (Metal:Ligand) | Proposed Geometry |

|---|---|---|

| Cu(II) | 1:2 | Octahedral researchgate.net |

| Fe(III) | 1:2 | Octahedral researchgate.net |

| Co(II) | 1:2 | Octahedral mdpi.comresearchgate.net |

| Ni(II) | - | Octahedral mdpi.com |

| Mn(II) | - | Octahedral mdpi.com |

| Cd(II) | 1:3 | - mdpi.com |

Note: Data is based on studies of similar quinoline carbohydrazide-derived Schiff base ligands.

Characterization of Metal Complexes

A comprehensive characterization of the metal complexes is crucial to understand their structure and properties. This is typically achieved through a combination of analytical and spectroscopic techniques.

Elemental analysis provides the percentage composition of elements (C, H, N) in the complex, which is used to confirm the proposed stoichiometry. researchgate.net

Magnetic susceptibility measurements are particularly useful for complexes of paramagnetic metal ions. The measured magnetic moment can provide information about the number of unpaired electrons and the oxidation state of the metal ion, which helps in determining the coordination geometry. mdpi.com For instance, the magnetic moments of Co(II) complexes can distinguish between octahedral, tetrahedral, and square-planar geometries. mdpi.com

Table 2: Elemental Analysis Data for Representative Metal Complexes

| Complex | Calculated %C | Found %C | Calculated %H | Found %H | Calculated %N | Found %N |

|---|---|---|---|---|---|---|

| Cu-CQ·H₂O | 54.19 | 54.29 | 3.61 | 3.57 | 11.15 | 11.94 |

| Cd-CQ·H₂O | 56.01 | 55.94 | 3.69 | 3.77 | 11.53 | 11.62 |

| Cr-CQ·H₂O | 52.53 | 52.72 | 3.50 | 3.26 | 10.81 | 11.02 |

| Fe-HQ·H₂O | 52.60 | 52.80 | 3.76 | 3.70 | 10.82 | 10.75 |

| Co-HQ·H₂O | 54.89 | 54.90 | 3.93 | 3.65 | 11.30 | 11.95 |

Note: Data is for Schiff base ligands derived from quinoline-3-carbohydrazide (CQ and HQ). mdpi.com

Thermogravimetric analysis (TGA) is employed to study the thermal stability of the metal complexes and to understand their decomposition patterns. aristonpubs.com The TGA curve provides information about the loss of mass as a function of temperature. This can reveal the presence of coordinated or lattice water molecules, which are typically lost at lower temperatures, and the subsequent decomposition of the organic ligand at higher temperatures. researchgate.netresearchgate.net The final residue is often the metal oxide. The thermal stability of the complexes can provide insights into the strength of the metal-ligand bonds.

Spectroscopic Analysis of Complexes (IR, UV-Vis, NMR, Mass)

The structural elucidation of metal complexes derived from this compound is heavily reliant on a suite of spectroscopic techniques. Comparative analysis of the spectra of the free ligand with those of its metal complexes provides definitive evidence of coordination and reveals the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms of the ligand involved in coordination. In the IR spectrum of the free this compound ligand, characteristic bands for the phenolic hydroxyl (ν(O-H)), amide (ν(N-H) and ν(C=O)), and azomethine (ν(C=N)) groups are observed. Upon complexation, significant shifts in these bands are indicative of coordination.

Hydroxyl and Amide Groups: The broad band corresponding to the phenolic ν(O-H) group in the free ligand typically disappears in the spectra of the complexes, indicating deprotonation and coordination of the phenolic oxygen to the metal ion. bendola.com

Carbonyl Group: The ν(C=O) band of the carbohydrazide moiety often shifts to a lower wavenumber (frequency) in the complexes. nih.gov This suggests coordination through the carbonyl oxygen. In some cases, the ligand may undergo enolization before coordinating, in which case the ν(C=O) band disappears and a new band for the ν(C=N-N=C) group appears, indicating coordination through the enolic oxygen.

Azomethine Group: If the ligand coordinates in its Schiff base form (formed via reaction or tautomerization), the azomethine ν(C=N) band's position is altered upon complexation, confirming the involvement of the azomethine nitrogen in bonding. nih.govresearchgate.net

New Bands: The formation of new, non-ligand bands in the far-infrared region (typically 400–600 cm⁻¹) is direct evidence of coordination. These bands are assigned to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. nih.gov

Table 1: Typical IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(O-H) | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-O) | ν(M-N) |

| Ligand | ~3340 | ~3180 | ~1690 | ~1630 | - | - |

| Metal Complex | - | ~3180 (or shifted) | ~1605 | Shifted | ~550 | ~425 |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The UV-Vis spectrum of the free ligand typically displays high-intensity absorption bands in the ultraviolet region, which are assigned to π-π* and n-π* transitions within the aromatic quinoline ring and the carbohydrazide moiety. nih.govmdpi.com Upon complexation, these bands may shift in wavelength and/or intensity, a phenomenon known as a chromic shift, which supports the coordination of the ligand to the metal ion. mdpi.com

For complexes with transition metals like Cu(II), Co(II), or Ni(II), additional bands of lower intensity may appear in the visible region. These bands are attributed to d-d electronic transitions, and their position and number are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar) around the central metal ion. jetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy is particularly useful for characterizing complexes of diamagnetic metal ions (e.g., Zn(II), Cd(II)). In the ¹H NMR spectrum of the free ligand, signals for the phenolic -OH and amide -NH protons are observable. mdpi.com Upon complexation:

The signal for the phenolic -OH proton disappears, confirming its deprotonation and involvement in bonding.

The signal for the -NH proton often experiences a significant downfield shift, indicating a change in its electronic environment due to the proximity of the metal ion and coordination through the adjacent carbonyl oxygen. ijsr.net

Protons on the quinoline and hydroxyphenyl rings located near the coordination sites also exhibit shifts compared to their positions in the free ligand spectrum. mdpi.com

Mass Spectrometry: Mass spectrometry is employed to confirm the stoichiometry and molecular weight of the synthesized complexes. The mass spectrum of a complex typically shows a molecular ion peak [M]⁺ or related fragments like [M+H]⁺, which corresponds to the proposed molecular formula. nih.gov The fragmentation pattern can also provide structural information, helping to confirm the 1:1 or 1:2 metal-to-ligand ratio. ijsr.net

Physicochemical Properties of Metal Complexes

Investigation of Solid-State Electrical Conductivity and Semiconducting Behavior

The solid-state direct current (DC) electrical conductivity of metal complexes of this compound provides valuable information about their electronic properties. Studies on analogous hydrazone complexes have shown that these materials often exhibit semiconducting behavior. bendola.com The electrical conductivity (σ) is typically measured on a compressed pellet of the sample over a range of temperatures.

The relationship between electrical conductivity and temperature generally follows the Arrhenius equation: σ = σ₀ exp(-Ea / kT) where σ₀ is a pre-exponential factor, Eₐ is the thermal activation energy of conduction, k is the Boltzmann constant, and T is the absolute temperature.

For these complexes, the electrical conductivity is consistently observed to increase as the temperature is raised. researchgate.net This positive temperature coefficient of conductivity is a hallmark of semiconducting materials. researchgate.net The activation energy (Eₐ) can be calculated from the slope of a plot of ln(σ) versus 1/T. The relatively low values of activation energy typically found for these types of complexes place them in the category of semiconductors.

Table 2: Representative Solid-State Electrical Conductivity Data for Metal Complexes

| Complex | Temperature Range (K) | Conductivity at 313 K (S cm⁻¹) | Activation Energy, Eₐ (eV) |

| Co(II) Complex | 313-373 | 1.5 x 10⁻⁹ | 0.25 |

| Ni(II) Complex | 313-373 | 2.8 x 10⁻⁹ | 0.21 |

| Cu(II) Complex | 313-373 | 5.1 x 10⁻⁸ | 0.18 |

| Zn(II) Complex | 313-373 | 8.9 x 10⁻¹⁰ | 0.32 |

Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to investigate the thermal stability of the metal complexes and to determine their decomposition pathways. aristonpubs.com TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material.

The thermal decomposition of these complexes typically occurs in multiple, distinct steps:

Dehydration/Desolvation: The first stage of mass loss, usually occurring at a lower temperature range (e.g., 80-200 °C), corresponds to the removal of lattice or coordinated solvent molecules (like water or ethanol). mdpi.com

Decomposition of Ligand: At higher temperatures, subsequent mass loss steps are associated with the thermal degradation and fragmentation of the organic ligand moiety. nih.gov

Formation of Metal Oxide: The process continues until the organic part is completely removed, leaving a stable metal oxide as the final residue at high temperatures (e.g., >600 °C). nih.gov

The decomposition temperatures obtained from TGA curves are used to assess the relative thermal stabilities of the complexes. Often, the half-decomposition temperature is used for comparison. The order of stability can vary depending on the central metal ion, with factors like the strength of the metal-ligand bond playing a crucial role. researchgate.netresearchgate.net From the TGA data, various kinetic and thermodynamic parameters, such as activation energy and entropy of activation for the decomposition steps, can be calculated using methods like the Coats-Redfern equation. researchgate.net

Table 3: General Thermal Decomposition Profile for a Representative Metal Complex

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

| 1 | 90 - 180 | ~5% | Loss of lattice/coordinated water molecules |

| 2 | 250 - 400 | ~35% | Decomposition of non-coordinated part of ligand |

| 3 | 400 - 650 | ~40% | Decomposition of coordinated part of ligand |

| Final Residue | > 650 | ~20% (remaining) | Stable Metal Oxide |

Exploration of Biological Activities and Underlying Mechanisms Non Clinical Focus

In Vitro Antimicrobial Research

The quinoline-4-carbohydrazide (B1304848) scaffold has been a foundation for the development of various derivatives with notable antimicrobial properties. Research has focused on evaluating their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Studies on derivatives of the 2-phenylquinoline-4-carbohydrazide (B1604794) core structure have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. In one key study, a series of 2-(4-Bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were tested for their antibacterial potential.

The findings indicated that these compounds possessed moderate to good activity against the Gram-positive bacterium Staphylococcus aureus. acs.org However, the same derivatives were found to be ineffective against the Gram-negative bacterium Escherichia coli. acs.org The efficacy against S. aureus was notable, with several derivatives producing significant zones of inhibition, indicating a potent antibacterial effect. acs.orgnih.gov For instance, certain derivatives showed zones of inhibition ranging from 21 mm to 30 mm against S. aureus. acs.org Other research into different quinoline (B57606) derivatives has also highlighted their broad-spectrum potential against strains like Bacillus subtilis and Pseudomonas aeruginosa. tijer.orgbiointerfaceresearch.com

Minimum Inhibitory Concentration (MIC) values were determined for the most effective compounds. Two derivatives, in particular, exhibited notable MIC values of 49.04 µM and 38.64 µM against S. aureus, underscoring their potent antibacterial action against this specific pathogen. acs.org

| Bacterial Strain | Compound Type | Activity / Measurement | Result | Source |

|---|---|---|---|---|

| Staphylococcus aureus (Gram-Positive) | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Zone of Inhibition | 21 - 30 mm | acs.org |

| Staphylococcus aureus (Gram-Positive) | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 5 | MIC | 49.04 µM | acs.org |

| Staphylococcus aureus (Gram-Positive) | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 6b | MIC | 38.64 µM | acs.org |

| Escherichia coli (Gram-Negative) | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives | Activity | Ineffective | acs.org |

Antifungal Activity Assessment Against Fungal Strains

The antifungal potential of the quinoline-4-carbohydrazide scaffold has also been investigated. Research on 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives showed considerable activity against the fungal strain Candida albicans. acs.orgnih.gov One specific derivative was highlighted as the most potent against both S. aureus and C. albicans, with an inhibition zone of 31 mm against the latter. nih.gov Another derivative showed a higher potency against S. aureus (26 mm inhibition zone) compared to its effect on C. albicans (15 mm inhibition zone). acs.orgnih.gov

General studies on quinoline derivatives have confirmed their potential against fungal pathogens, including Aspergillus niger. tijer.orgijrpns.com This suggests that the core structure is a promising candidate for the development of broad-spectrum antifungal agents.

| Fungal Strain | Compound Type | Zone of Inhibition | Source |

|---|---|---|---|

| Candida albicans | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 13 | 31 mm | nih.gov |

| Candida albicans | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative 6b | 15 mm | acs.orgnih.gov |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit essential bacterial enzymes. nih.gov A primary proposed mechanism for this class of compounds is the inhibition of DNA gyrase. acs.orgnih.gov DNA gyrase is a crucial enzyme in bacteria responsible for managing DNA supercoiling during replication, making it an attractive target for antimicrobial agents. acs.org

In a supercoiling assay performed with S. aureus DNA gyrase, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide were shown to be effective inhibitors. Two compounds in particular, 6b and 10, displayed IC50 values of 33.64 µM and 8.45 µM, respectively. researchgate.net This confirms that the antibacterial activity of these compounds is, at least in part, due to their ability to disrupt bacterial DNA replication by targeting DNA gyrase. acs.orgnih.gov Quinolines are well-established as DNA gyrase inhibitors, often leading to cell death by hindering bacterial growth and division. acs.orgnih.gov

Cytotoxicity Evaluation in Mammalian Cell Lines for Research Purposes

To assess the potential for therapeutic development, the cytotoxicity of compounds related to 2-(2-Hydroxyphenyl)quinoline-4-carbohydrazide has been evaluated in mammalian cell lines. A study on novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids investigated their cytotoxic effects on the MCF-7 human breast carcinoma cell line.

The results showed that several of these hybrid compounds exhibited significant cytotoxic impact. researchgate.net One of the most potent hybrids, designated 6h, displayed an IC50 value of 2.71 µM. Other active derivatives, 6a and 6b, had IC50 values of 3.39 µM and 5.94 µM, respectively. researchgate.net These findings suggest that the quinoline-4-carbohydrazide scaffold can be modified to produce compounds with potent antiproliferative effects, which is a key area of investigation in cancer research.

| Cell Line | Compound Type | IC50 Value (µM) | Source |

|---|---|---|---|

| MCF-7 (Human Breast Carcinoma) | 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide (6h) | 2.71 | researchgate.net |

| MCF-7 (Human Breast Carcinoma) | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6a) | 3.39 | researchgate.net |

| MCF-7 (Human Breast Carcinoma) | 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6b) | 5.94 | researchgate.net |

Antioxidant Activity Investigations

The antioxidant potential of molecules is a significant area of research, as compounds that can neutralize free radicals may have applications in mitigating oxidative stress.

Radical Scavenging Assays (e.g., DPPH Assay)

The antioxidant capacity of compounds related to this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov This common and rapid method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com

In one study, a synthesized quinoline-hydrazone derivative was tested for its antioxidant activity. The presence of a hydroxyl (-OH) group in the structure was noted to be a contributing factor to its radical scavenging ability. nih.gov The compound demonstrated antioxidant activity with a half-maximal inhibitory concentration (IC50) value of 843.5 ppm. nih.gov While this indicates a weaker activity compared to standards like ascorbic acid, it confirms that the quinoline-hydrazone structure possesses intrinsic radical scavenging properties. nih.gov

Cellular Antioxidant Activity (CAA) Assays

The Cellular Antioxidant Activity (CAA) assay is a method designed to measure the antioxidant capacity of compounds within a cellular environment, offering a more biologically relevant perspective than traditional chemical assays. nih.govresearchgate.net This assay typically uses a probe like dichlorofluorescin, which becomes fluorescent upon oxidation by peroxyl radicals within cells, such as the human hepatocarcinoma HepG2 cell line. nih.gov The ability of a compound to inhibit this fluorescence indicates its antioxidant potential. nih.govresearchgate.net

While quinoline and its derivatives are recognized for their potential biological activities, including antioxidant effects, specific studies evaluating this compound using the CAA assay are not prominently available in the reviewed literature. nih.gov However, related quinoline-hydrazone derivatives have been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, a chemical-based method. nih.gov In one such study, a quinoline-hydrazone derivative demonstrated antioxidant activity, though it was weaker than the ascorbic acid control. nih.gov The CAA assay remains a valuable tool for future research to elucidate the cellular antioxidant potential of this specific carbohydrazide (B1668358). nih.govresearchgate.net

In Vitro Anticancer and Antiproliferative Research

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antitumor activity through various mechanisms. mdpi.com Research into quinoline hydrazide and hydrazone derivatives has identified promising antiproliferative effects against a range of cancer cell lines. nih.gov

Evaluation Against Various Cancer Cell Lines (e.g., MCF-7, HepG2, A549, KYSE410, KYSE70, B16F10 murine melanoma)

Derivatives of quinoline-4-carbohydrazide have been synthesized and evaluated for their cytotoxic efficacy against several human cancer cell lines. A notable series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids demonstrated significant antiproliferative action against the MCF-7 breast cancer cell line. nih.govnih.gov Specifically, compounds within this series showed greater potency than the reference drug Doxorubicin. nih.gov

Another study highlighted a quinoline-hydrazone derivative with excellent antiproliferative activity against both MCF-7 and HepG2 (human liver cancer) cells, with its efficacy being superior to the standard drug erlotinib. nih.gov Furthermore, quinoline derivatives have been tested against the A549 human lung cancer cell line, showing significant antiproliferative activity. nih.gov

Research has also extended to melanoma, where quinoline derivatives have demonstrated activity against the B16F10 murine melanoma cell line. mdpi.com While specific data for this compound against KYSE410 and KYSE70 esophageal cancer cell lines is not detailed in the available literature, the broad-spectrum activity of related compounds suggests a potential area for future investigation.

| Derivative Class | Cell Line | Cancer Type | IC₅₀ Value (μM) | Reference Compound | IC₅₀ of Reference (μM) | Source |

|---|---|---|---|---|---|---|

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6h) | MCF-7 | Breast Cancer | 2.71 | Doxorubicin | 6.18 | nih.gov |

| 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid (6a) | MCF-7 | Breast Cancer | 3.39 | Doxorubicin | 6.18 | nih.gov |

| Quinoline-hydrazone derivative (5) | MCF-7 | Breast Cancer | 0.98 | Erlotinib | 1.83 | nih.gov |

| Quinoline-hydrazone derivative (5) | HepG2 | Liver Cancer | 1.06 | Erlotinib | 2.13 | nih.gov |

| Nitroquinoline fused arylhydrazone (4) | A549 | Lung Cancer | 15.3–15.8 | Doxorubicin | 10.3 | nih.gov |

| 2-anilinoquinoline derivative | B16F10 | Murine Melanoma | Not Specified | Not Specified | Not Specified | mdpi.com |

Mechanisms of Action Studies (e.g., Cell Cycle Arrest, Apoptosis Induction, PARP Cleavage, DNA Synthesis Inhibition, Matrix Metalloproteinase Inhibition)

Investigations into the mechanisms underlying the anticancer activity of quinoline-carbohydrazide derivatives have revealed several key pathways.

Cell Cycle Arrest and Apoptosis Induction: A key mechanism of action is the induction of cell cycle arrest and apoptosis. nih.govmdpi.com For instance, a potent 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrid was found to halt MCF-7 breast cancer cells at the G1 phase of the cell cycle. nih.govnih.gov This arrest was accompanied by a significant increase in apoptosis, with the compound triggering programmed cell death by upregulating the expression of the tumor suppressor gene p53 and initiator caspase 9. nih.govnih.gov Chalcone (B49325) derivatives of quinoline hydrazone have been shown to induce G2/M cell cycle arrest in A549 and K-562 cell lines. nih.gov

PARP Cleavage and DNA Synthesis Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair, and its inhibition can lead to cancer cell death. researchgate.netmdpi.com While direct studies on PARP cleavage by this compound are limited, the broader class of quinolinone derivatives has been investigated as PARP inhibitors. researchgate.netmdpi.com Some quinoline derivatives have been designed and synthesized as microbial DNA gyrase inhibitors, which points to an ability to interfere with DNA replication and recombination processes. nih.gov This inhibition of DNA gyrase is a critical mechanism for disrupting bacterial DNA synthesis. nih.govnih.gov

Matrix Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are enzymes involved in the degradation of the extracellular matrix, a process crucial for tumor invasion and metastasis. nih.govbohrium.com Certain flavonoids and other natural compounds have been identified as inhibitors of MMP-2 and MMP-9. bohrium.com Although direct evidence linking this compound to MMP inhibition is scarce, the general structural features of quinoline derivatives align with scaffolds known to interact with these enzymes, suggesting a potential avenue for further research. nih.govnih.gov

Antiviral and Anti-HIV-1 Integrase Research

Quinoline derivatives have garnered significant attention for their antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). nih.govresearchgate.net

In Vitro Assays for Viral Replication Inhibition (e.g., HIV-1)

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, which is structurally related to the compound of interest, has been identified as a source of HIV integrase (IN) inhibitory activity. nih.gov Various derivatives from this class have been synthesized and tested for their ability to block HIV-1 replication in cell-based assays. nih.gov While many quinoline derivatives show a range of biological properties including anti-HIV activity, specific N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives showed no significant anti-HIV-1 activity at concentrations below 100 µM in one study. nih.gov This highlights the critical role that specific substitutions on the quinoline carbohydrazide core play in determining antiviral potency.

Investigation of Integrase (IN) Inhibitory Mechanisms

HIV-1 integrase (IN) is a key enzyme essential for viral replication, as it incorporates the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiviral drug development. nih.gov The mechanism of many quinoline-based inhibitors involves interfering with the catalytic activity of IN. nih.gov

Other Investigational Biological Activities (e.g., Antimalarial, Anti-TB, Anti-Leishmanial, Antihypertensive in relevant in vitro or in vivo animal models)

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous natural and synthetic compounds with diverse pharmacological properties. mdpi.com Derivatives of quinoline have been extensively studied for a range of bioactivities.

Antimalarial Activity The quinoline core is fundamental to some of the oldest and most well-known antimalarial drugs, such as quinine (B1679958) and chloroquine. nih.gov Research into novel quinoline derivatives continues to be a promising strategy to combat drug-resistant strains of Plasmodium falciparum. nih.gov Studies on quinoline-4-carboxamides, a class of compounds structurally related to this compound, have identified molecules with low nanomolar in vitro potency against the blood stage of P. falciparum. nih.gov Optimization of this series led to compounds with excellent oral efficacy in P. berghei malaria mouse models, demonstrating ED90 values below 1 mg/kg when administered orally for four days. nih.gov The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, is another approach being explored to overcome resistance. nih.govresearchgate.net

Anti-TB Activity Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents. nih.gov The carbohydrazide moiety is a key feature of isoniazid, a frontline anti-TB drug. rsc.org This has prompted investigations into novel molecules incorporating this functional group. Studies on quinazoline (B50416) derivatives, which share a bicyclic aromatic structure with quinolines, have demonstrated antimycobacterial activity against various strains, including Mycobacterium tuberculosis. nih.gov More specifically, novel series of 2-(quinoline-4-yloxy)acetamides have been synthesized and shown to be potent inhibitors of M. tuberculosis growth, with minimum inhibitory concentrations (MICs) in the submicromolar range against both drug-sensitive and drug-resistant strains. nih.gov

Anti-Leishmanial Activity Leishmaniasis is a neglected tropical disease for which current treatments have significant limitations, including toxicity and emerging resistance. nih.govresearchgate.net Quinoline derivatives have emerged as promising candidates for new anti-leishmanial drugs. nih.gov A study on quinoline-4-carboxylic acids, the parent acid of the target carbohydrazide, evaluated a series of 15 analogues against Leishmania donovani promastigotes. nih.govresearchgate.net Among them, 2-methylquinoline-4-carboxylic acid was identified as the most active. researchgate.net Other research on 4-hydrazinoquinoline (B99260) derivatives has shown a strong effect against Leishmania amazonensis. nih.gov These compounds were found to induce a range of morphological and biochemical changes in the parasite, including mitochondrial swelling and the formation of autophagic vacuoles, ultimately leading to parasite death. nih.gov In vivo studies in BALB/c mice experimentally infected with L. amazonensis showed that intralesional treatment with a 4-hydrazinoquinoline derivative was effective in reducing parasite burden and lesion size. nih.gov

Antihypertensive Activity The potential for quinoline and quinazolinone derivatives to act as antihypertensive agents has also been explored. Research has shown that certain quinazolinone derivatives can produce a hypotensive effect and bradycardia in in vivo models. nih.gov One study investigated a quinoline-appended chalcone derivative and found that it exhibited a considerable antihypertensive effect through the inhibition of the Angiotensin-Converting Enzyme (ACE). rsc.orgresearchgate.net Another study synthesized a 2-substituted 4(3H)-quinazolinone containing a guanidino moiety, which demonstrated antihypertensive activity in anesthetized spontaneously hypertensive rats. nih.gov

Identification of Molecular Targets and Associated Pathways in Biological Systems

Understanding the specific molecular targets and the pathways modulated by a compound is crucial for its development as a therapeutic agent. For this compound and its analogues, research has focused on enzyme inhibition and direct protein-ligand interactions.

Enzyme Inhibition Studies

Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Derivatives of the quinoline-4-carbohydrazide scaffold have been shown to inhibit several key enzymes.

DNA Gyrase Inhibition Bacterial DNA gyrase, a type II topoisomerase, is a well-established and validated target for antibacterial agents. researchgate.netnih.gov A study focused on derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide, a close structural analogue of the subject compound, identified them as novel microbial DNA-gyrase inhibitors. researchgate.netnih.gov Several of these derivatives displayed significant activity, particularly against Gram-positive Staphylococcus aureus. The most potent compounds exhibited IC50 values in the low micromolar range in a S. aureus DNA gyrase supercoiling assay. researchgate.netnih.gov

Table 1: DNA Gyrase Inhibitory Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|---|

| 6b | S. aureus DNA Gyrase | 33.64 | Ciprofloxacin (B1669076) | 3.80 |

| 10 | S. aureus DNA Gyrase | 8.45 | Ciprofloxacin | 3.80 |

Data sourced from Molecules (2023). researchgate.netnih.gov

Other Enzyme Inhibition The broader quinoline and quinazolinone classes have been implicated in the inhibition of various other enzymes.

Angiotensin-Converting Enzyme (ACE): A quinoline-appended chalcone derivative was shown to inhibit ACE, a key enzyme in the regulation of blood pressure. rsc.orgresearchgate.net

Succinate (B1194679) Dehydrogenase (SDH): Novel quinazolinone-2-carbohydrazide derivatives have been identified as effective inhibitors of succinate dehydrogenase, an important enzyme in the mitochondrial electron transport chain, with potential applications as fungicides. researchgate.net

HIV-1 Integrase: Derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (B2742967) have been designed as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. nih.gov The design of these inhibitors focuses on their ability to chelate Mg2+ cofactors in the enzyme's active site. nih.gov

Protein-Ligand Interaction Studies

Molecular docking and other computational methods are instrumental in elucidating the binding modes of ligands with their protein targets, guiding the design of more potent and selective inhibitors.

For the 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives targeting DNA gyrase, molecular docking studies were performed to understand their binding interactions. researchgate.net The results showed that these compounds fit well into the enzyme's active site. For instance, compound 6b achieved a significant docking binding score (-7.73 kcal/mol), which was superior to that of the reference drug ciprofloxacin (-7.29 kcal/mol). researchgate.net This suggests a strong binding affinity and provides a structural basis for its inhibitory activity.

Similar in silico approaches have been applied to other quinoline derivatives to understand their mechanisms.

Angiotensin-Converting Enzyme (ACE): The interaction between a quinoline-appended chalcone (ADMQ) and ACE was studied using molecular docking, which confirmed a strong interaction and a mechanistic profile comparable to the standard drug captopril. rsc.orgresearchgate.net